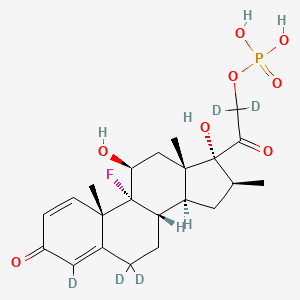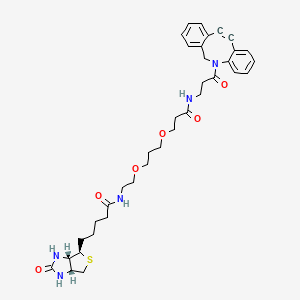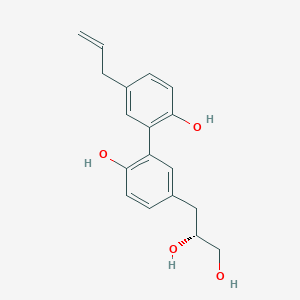
Magnolignan A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnolignan A is a natural product belonging to the lignan class of compounds. It is isolated and purified from the barks of Magnolia officinalis, a plant traditionally used in Chinese and Japanese medicine for treating various ailments such as anxiety, asthma, depression, gastrointestinal disorders, and headaches . This compound is known for its multiple biological activities, including anticancer, antioxidant, anti-inflammatory, and antibacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnolignan A can be synthesized through various methods. One efficient strategy involves the total synthesis of bi-magnolignan, which includes constructing the bi-dibenzofuran skeleton via functional group interconversions of commercially available materials such as 1,2,4-trimethoxybenzene and 4-allylanisole. The dibenzofuran skeleton is then formed by subsequent Suzuki coupling and intramolecular dehydration . The final step involves FeCl3 catalyzed oxidative coupling .
Industrial Production Methods
Industrial production of this compound typically involves extraction from plant sources. The process includes collecting plant materials with high concentrations of this compound, such as the bark of Magnolia officinalis. The plant material is then subjected to solvent extraction, followed by separation and concentration of the solvent to obtain a pure extract of this compound. Techniques such as crystallization and purification are used to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Magnolignan A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include FeCl3 for oxidative coupling, Suzuki coupling reagents for forming the dibenzofuran skeleton, and various solvents such as ethanol, ether, and dichloromethane for extraction and purification .
Major Products Formed
The major products formed from the reactions involving this compound include bi-magnolignan and other dibenzofuran-containing compounds. These products exhibit a range of biological activities, making them valuable for further research and development .
Aplicaciones Científicas De Investigación
Magnolignan A has numerous scientific research applications across various fields:
Chemistry: Used as a precursor for synthesizing other bioactive lignans and dibenzofuran-containing compounds.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer, antioxidant, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
Magnolignan A exerts its effects through various molecular targets and pathways. It has been shown to inhibit the maturation of tyrosinase, a key enzyme in melanin synthesis, thereby acting as a down-regulator of melanin production . Additionally, this compound exhibits anticancer activity by modulating several cancer signaling pathways, inducing apoptosis, and inhibiting cell proliferation .
Comparación Con Compuestos Similares
Magnolignan A is similar to other lignans such as magnolol and honokiol, which are also isolated from Magnolia officinalis. These compounds share structural similarities, including the presence of hydroxyl and allyl groups on their benzene rings . this compound is unique due to its larger molecular volume and distinct spatial conformation, which may result in fewer toxic side effects compared to smaller molecules .
List of Similar Compounds
- Magnolol
- Honokiol
- Bi-magnolignan
- Kehokorins A-C
- Karnatakafurans A and B
This compound stands out for its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C18H20O4 |
|---|---|
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
(2R)-3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]propane-1,2-diol |
InChI |
InChI=1S/C18H20O4/c1-2-3-12-4-6-17(21)15(9-12)16-10-13(5-7-18(16)22)8-14(20)11-19/h2,4-7,9-10,14,19-22H,1,3,8,11H2/t14-/m1/s1 |
Clave InChI |
ORPULAPYNPMMAQ-CQSZACIVSA-N |
SMILES isomérico |
C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)C[C@H](CO)O)O |
SMILES canónico |
C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



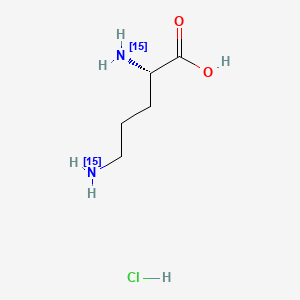
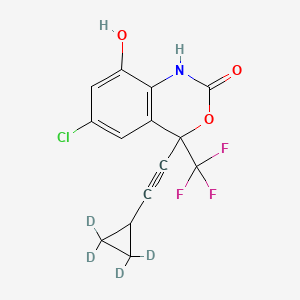

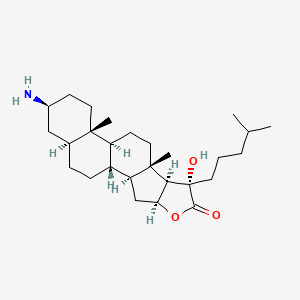
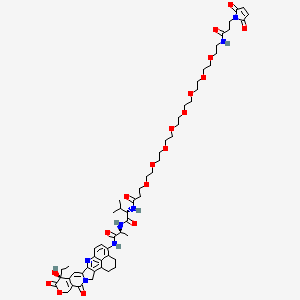


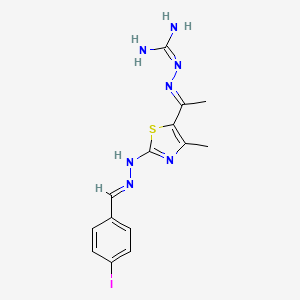
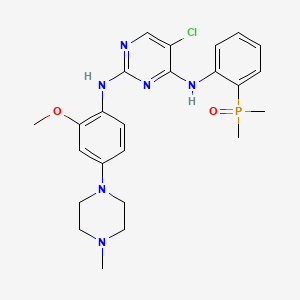
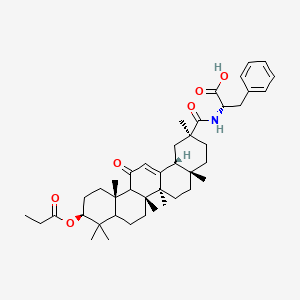
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(1~{H}-indol-3-yl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12416217.png)
